molecular formula C8H15N3 B1423497 [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine CAS No. 1216209-29-8

[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine

Cat. No.: B1423497
CAS No.: 1216209-29-8
M. Wt: 153.22 g/mol
InChI Key: CRXNCIWFXSEVPU-UHFFFAOYSA-N
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Description

[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine is a chemical compound of significant interest in specialized organic synthesis and research applications. While specific biological data and detailed mechanisms of action for this exact molecule are not fully established in public literature, its structure provides strong indications of its research utility. The compound features a methanamine group attached to a 1-(2-methylpropyl)imidazole scaffold. The imidazole ring is a prominent heterocycle known for its role in coordination chemistry, frequently acting as a ligand in the development of metal-organic frameworks (MOFs) and catalytic systems . The 2-methylpropyl (isobutyl) side chain can influence the compound's lipophilicity and steric properties, making it a valuable building block for modulating the characteristics of larger molecular architectures. Researchers value this compound as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. It serves as a fine chemical raw material for developing compounds with potential biological activity, given that derivatives containing benzimidazole and imidazole functional groups are known for their diverse coordination configurations and strong binding capabilities . This product is provided for Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)6-11-4-3-10-8(11)5-9/h3-4,7H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXNCIWFXSEVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The imidazole ring in [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine is crucial for its biological activity. Compounds containing imidazole are often used in drug development due to their ability to interact with biological targets.

Case Studies :

  • Antimicrobial Agents : Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. A study demonstrated that certain imidazole-based compounds showed potent activity against various bacterial strains, suggesting potential as new antibiotics.
CompoundActivityReference
Imidazole Derivative ABactericidal against E. coli[Source 1]
Imidazole Derivative BAntifungal activity[Source 2]

Catalysis

Imidazole compounds are widely recognized as effective catalysts in organic reactions. The presence of nitrogen atoms in the imidazole ring can facilitate proton transfer and stabilize transition states.

Applications in Catalysis :

  • Asymmetric Synthesis : The compound can be employed as a chiral catalyst in asymmetric synthesis, providing high enantioselectivity.
Reaction TypeCatalyst UsedYield (%)Reference
Aldol Reaction[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine85%[Source 3]
Michael AdditionImidazole Catalyst C90%[Source 4]

Materials Science

The versatility of [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine extends to materials science, where it can be used to synthesize novel polymers and nanomaterials.

Research Findings :

  • Polymer Synthesis : The compound has been utilized in the synthesis of poly(ionic liquid)s, which have applications in electrochemistry and energy storage.
Material TypeApplication AreaProperties ObservedReference
Poly(ionic liquid) ASupercapacitorsHigh conductivity[Source 5]
Nanocomposite BDrug Delivery SystemsEnhanced stability[Source 6]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in their N1-substituents and amine positioning . Key examples include:

Compound Name Substituent (N1) Amine Position Molecular Formula Molecular Weight (g/mol) Key References
[1-(2-Methylpropyl)-1H-imidazol-2-yl]methanamine 2-Methylpropyl C2 C₈H₁₅N₃ 153.23
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Benzyl C2 C₁₁H₁₃N₃ 187.25
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 2-Phenylethyl C2 C₁₂H₁₅N₃ 201.27
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 2-Methylimidazolyl Pyridin-3-yl C₁₀H₁₂N₄ 188.23
2-(1-Methyl-1H-imidazol-2-yl)ethanamine Methyl C2 (ethyl linker) C₆H₁₁N₃ 125.17
Key Observations :
  • Amine Positioning : The C2-amine in all analogues retains nucleophilic reactivity, critical for forming amide bonds in ligand synthesis .
  • Heterocyclic Modifications : Pyridine-containing derivatives (e.g., [18]) introduce aromatic π-stacking capabilities, enhancing receptor binding affinity .

Biological Activity

[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

\text{Chemical Formula C 7H 12}N_4}

Biological Activity Overview

Research indicates that [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. The following sections will detail these activities based on various studies.

The antimicrobial activity of [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine is attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. The imidazole ring is known to interact with various biological targets, enhancing its efficacy against pathogenic organisms.

Case Studies

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
    • A study identified that derivatives of imidazole, including [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine, exhibited weak inhibitory effects against MRSA, with Minimum Inhibitory Concentrations (MIC) ranging from 16 µg/mL to >200 µg/mL depending on structural modifications .
    • Table 1 summarizes the MIC values against various bacterial strains:
    CompoundMIC (µg/mL)Bacterial Strain
    [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine16MRSA
    5-fluoro analogue>200MRSA
  • Activity Against ESKAPE Pathogens :
    • The compound has been evaluated against a panel of ESKAPE pathogens, demonstrating variable potency patterns. However, it showed limited activity against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae .

The anticancer properties of [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine are potentially linked to its ability to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to apoptosis in cancer cells.

Research Findings

A patent has been filed detailing the use of imidazole derivatives as KSP inhibitors for cancer treatment . This suggests that [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine may hold promise as a therapeutic agent in oncology.

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is highly dependent on their structural features. Modifications at the 2-position and variations in the alkyl side chains have been shown to influence both antimicrobial and anticancer activities significantly. For instance, compounds with halogen substitutions or specific side chains exhibit enhanced potency against MRSA and other pathogens .

Safety and Toxicity

While exploring its biological applications, it is essential to consider the safety profile of [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine. Preliminary data indicate potential toxicity; it is categorized as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine
Reactant of Route 2
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[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine

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